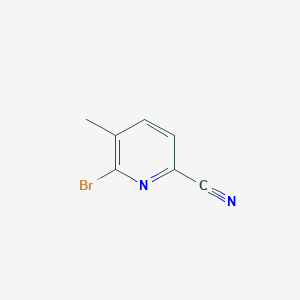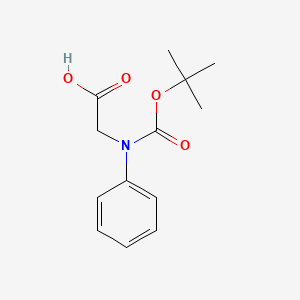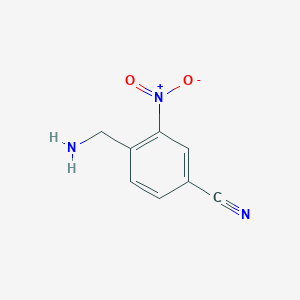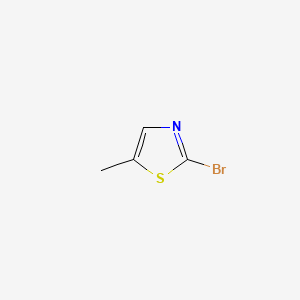
6-Bromo-5-methylpyridine-2-carbonitrile
Vue d'ensemble
Description
“6-Bromo-5-methylpyridine-2-carbonitrile” is a chemical compound with the empirical formula C7H5BrN2 . It is a bromopyridine derivative .
Synthesis Analysis
The synthesis of “6-Bromo-5-methylpyridine-2-carbonitrile” can be achieved when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane . Another method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 .Molecular Structure Analysis
The molecular structure of “6-Bromo-5-methylpyridine-2-carbonitrile” consists of a pyridine ring with a bromine atom and a methyl group attached to it .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, Burkholderia sp. MAK1 can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 100-104 °C . Its molecular weight is 183.01 .Applications De Recherche Scientifique
- Scientific Field : Chemistry
- Application Summary : This compound is used in the field of chemistry for various purposes .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcomes of its use are not specified in the source .
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound is used in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction .
- Methods of Application : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids produced these novel pyridine derivatives .
- Results or Outcomes : The outcomes of this reaction were a series of novel pyridine derivatives .
- Scientific Field : Chemistry
- Application Summary : This compound is used in the synthesis of nitrogen-containing heterocyclic compounds .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcomes of its use are not specified in the source .
5-Bromo-3-methylpyridine-2-carbonitrile
5-Bromo-2-methylpyridin-3-amine
2-Bromo-6-methylpyridine
- Scientific Field : Chemistry
- Application Summary : This compound is used in the field of chemistry for various purposes .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcomes of its use are not specified in the source .
- Scientific Field : Chemistry
- Application Summary : This compound is used in the synthesis of nitrogen-containing heterocyclic compounds .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcomes of its use are not specified in the source .
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound was used in the synthesis of zinc complexes bearing N, N′ -bidentate entiopure ligands .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcomes of its use are not specified in the source .
5-Bromo-3-methylpyridine-2-carbonitrile
6-Bromo-2-pyridinecarbonitrile
6-Methyl-2-pyridinecarbonitrile
Safety And Hazards
Propriétés
IUPAC Name |
6-bromo-5-methylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-2-3-6(4-9)10-7(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFCAAHDNSOIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620245 | |
| Record name | 6-Bromo-5-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-methylpyridine-2-carbonitrile | |
CAS RN |
450844-27-6 | |
| Record name | 6-Bromo-5-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-5-methylpyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1288904.png)

![3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1288912.png)





![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1288925.png)




